![molecular formula C12H18N4O3 B5556352 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

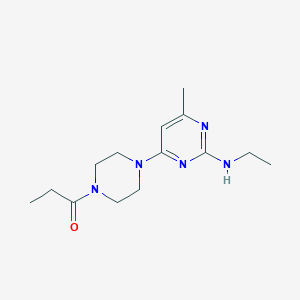

The synthesis of compounds related to N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide often involves multi-step synthetic routes. For example, the synthesis of oxazolidinones with a novel C-5 side chain, similar in complexity to the compound , has been reported to exhibit potent in vivo efficacy in murine infection models and excellent pharmacokinetic properties (Poel et al., 2007). Similarly, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a complexity comparable to our compound of interest, involves a nine-step process with overall yields of 13-14% (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds like N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide is characterized by the presence of oxazolidinone and pyrazole moieties. These structural features are crucial for their biological activity and interaction with biological targets. The oxazolidinone ring, in particular, is known for its role in blocking bacterial protein synthesis in related compounds (Poel et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Antibiotic Applications

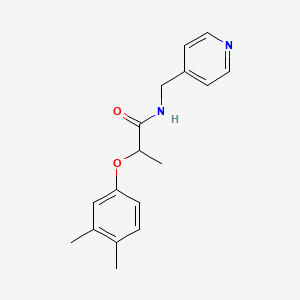

- Enantiopure Oxazolidinones for Antibiotics : A method was described for the regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones, leading to the production of antibiotics like linezolid. This process involves the reduction and N-Boc-protection of 1-aryl- or 1-alkylaziridine-2-carboxamides, followed by a stereospecific intramolecular nucleophilic ring opening, demonstrating the compound's utility in creating potent antibiotics (Morán-Ramallal et al., 2008).

Anticancer and Anti-inflammatory Agents

- Pyrazolopyrimidines as Anticancer Agents : Research into novel pyrazolopyrimidines derivatives, a compound class related to the queried chemical structure, has shown promising anticancer and anti-5-lipoxygenase activity. This illustrates the compound's potential in developing new therapeutic agents for cancer and inflammation treatments (Rahmouni et al., 2016).

Novel Synthetic Pathways and Chemical Reactivity

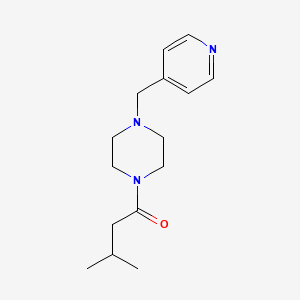

- Ionic Liquids in Synthesis : A study detailed the synthesis of 2-oxazolidinones using ionic liquids, showcasing an innovative approach that involves auto-tandem catalysis. This method combines two catalytic cycles to produce 2-(2-oxooxazolidin-5-ylidene)-acetamides, highlighting the compound's relevance in green chemistry and synthetic efficiency (Mancuso et al., 2016).

Antimicrobial Activity

- Oxazolidinones in Antituberculosis : Oxazolidinone antibiotics, including linezolid and PNU-100480, have shown significant activity against Mycobacterium tuberculosis. PNU-100480, in particular, exhibited potent bactericidal activity, suggesting its potential to shorten therapy durations for drug-susceptible and multidrug-resistant tuberculosis (Williams et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

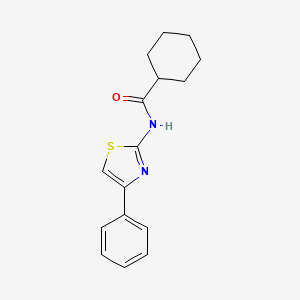

IUPAC Name |

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-2-3-9-8-10(15-14-9)11(17)13-4-5-16-6-7-19-12(16)18/h8H,2-7H2,1H3,(H,13,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKLYRLULDPFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCN2CCOC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)